5-(Phenylethynyl)pyrimidine
Overview
Description
5-(Phenylethynyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 5-(Phenylethynyl)pyrimidine involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . The synthesis can be performed under varied conditions like microwave radiation, ultrasound, and grinding using different catalysts such as ionic liquids, acid, metal, and nanocatalyst .Molecular Structure Analysis
The molecular formula of 5-(Phenylethynyl)pyrimidine is C12H8N2 . The average mass is 180.205 Da and the monoisotopic mass is 180.068741 Da .Chemical Reactions Analysis
The chemical reactions of 5-(Phenylethynyl)pyrimidine involve rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Scientific Research Applications
Fluorescent Nucleobases
- Fluorescent PNA Monomer Containing 5-((9H-Fluoren-2-YL)Ethynyl)Uracil
- Pyrimidine nucleobases with 5-phenylethynyl substitution are compact and intrinsically fluorescent, capable of selective recognition of a complementary base and reporting on hybridization events fluorimetrically. The fluorescence intensity of a 5-((9H-fluoren-2-yl)ethynyl)uracil derivative was found to be approximately 50 times greater than a similar 5-phenylethynyluracil derivative under identical conditions (Wojciechowski & Hudson, 2007).
Metabotropic Glutamate Receptor Modulation
- Modulation of Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Pharmacology
- A series of analogues of the mGlu5 partial antagonist 5-(phenylethynyl)pyrimidine were synthesized. These analogues demonstrated modulation of pharmacological activity, from partial antagonists to full negative allosteric modulators and positive allosteric modulators, showing in vivo efficacy in rodent models for anxiolytic and antipsychotic activity (Sharma et al., 2009).
Anti-inflammatory Activity
- Anti-inflammatory Activity of Pyrimidine Scaffold
- Pyrimidine derivatives, particularly 4-Phenyl-6-(phenylamino)pyrimidin-2-ol derivatives, were synthesized and evaluated for anti-inflammatory activity. The study revealed that pyrimidine was able to form hydrogen bonding and showed good results in controlling inflammation (Munde et al., 2022).
Antimicrobial Studies
- Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles
- A series of pyrimidine pyrazole derivatives were synthesized and evaluated for antimicrobial activity against bacteria and fungi. Compound 5g was found to be the most active with significant antibacterial activity (Kumar et al., 2014).
DNA-Mediated Reductive Electron Transport
- Ultrafast Proton-Coupled Electron-Transfer Dynamics in Pyrene-Modified Pyrimidine Nucleosides
- Pyrene-modified pyrimidine nucleosides, such as 5-(Pyren-1-yl)-2'-de
Molecular Switches in Drug Pharmacology
- Synthesis of A Fluorescent PNA Monomer Containing 5-((9H-Fluoren-2-YL)Ethynyl)Uracil
- This research highlights the creation of a PNA monomer containing a 5-((9H-Fluoren-2-YL)Ethynyl)Uracil derivative, which significantly enhanced fluorescence intensity compared to traditional 5-phenylethynyluracil derivatives. This advancement in molecular design enhances the capability of using such molecules in biomedical imaging and diagnostics, offering a more efficient and sensitive approach to detecting and studying nucleic acid interactions (Wojciechowski & Hudson, 2007).
Nucleic Acid Characterization
- Thymidine Analogues for Tracking DNA Synthesis
- The use of analogues of the pyrimidine deoxynucleoside thymidine in tagging dividing cells for characterizing replicating cells is detailed. This method enables the identification of cells undergoing DNA synthesis in the S-phase of the cell cycle, providing valuable insights for studies in stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).
Safety And Hazards
Future Directions
Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
properties
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
Record name | 5-(phenylethynyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylethynyl)pyrimidine | |
CAS RN |
71418-88-7 | |
Record name | 5-(phenylethynyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Phenylethynyl)pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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